molecular formula C16H14FN3O5 B2764230 N1-(4-fluoro-3-nitrophenyl)-N2-(3-methoxybenzyl)oxalamide CAS No. 899744-04-8

N1-(4-fluoro-3-nitrophenyl)-N2-(3-methoxybenzyl)oxalamide

Cat. No.: B2764230
CAS No.: 899744-04-8
M. Wt: 347.302
InChI Key: OTHRXHCREFQACS-UHFFFAOYSA-N
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Description

N1-(4-fluoro-3-nitrophenyl)-N2-(3-methoxybenzyl)oxalamide is a synthetic organic compound characterized by the presence of fluorine, nitro, and methoxy functional groups attached to a benzene ring, along with an oxalamide moiety

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals with potential therapeutic effects.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It can be used as a probe to study biological processes involving nitro and methoxy functional groups.

    Industrial Applications: The compound may find use in the development of specialty chemicals and intermediates for various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluoro-3-nitrophenyl)-N2-(3-methoxybenzyl)oxalamide typically involves the following steps:

    Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce a nitro group at the meta position, yielding 4-fluoro-3-nitroaniline.

    Formation of Oxalamide: The 4-fluoro-3-nitroaniline is then reacted with oxalyl chloride to form the corresponding oxalamide intermediate.

    Substitution Reaction: Finally, the oxalamide intermediate is reacted with 3-methoxybenzylamine under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluoro-3-nitrophenyl)-N2-(3-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

    Hydrolysis: The oxalamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Hydrolysis Conditions: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Major Products

    Reduction: 4-fluoro-3-aminophenyl-N2-(3-methoxybenzyl)oxalamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-fluoro-3-nitroaniline and 3-methoxybenzylamine.

Mechanism of Action

The mechanism of action of N1-(4-fluoro-3-nitrophenyl)-N2-(3-methoxybenzyl)oxalamide would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups like nitro and methoxy can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N1-(4-chloro-3-nitrophenyl)-N2-(3-methoxybenzyl)oxalamide: Similar structure but with a chlorine atom instead of fluorine.

    N1-(4-fluoro-3-nitrophenyl)-N2-(3-methylbenzyl)oxalamide: Similar structure but with a methyl group instead of a methoxy group.

    N1-(4-fluoro-3-nitrophenyl)-N2-(3-hydroxybenzyl)oxalamide: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

N1-(4-fluoro-3-nitrophenyl)-N2-(3-methoxybenzyl)oxalamide is unique due to the specific combination of functional groups, which can impart distinct chemical and physical properties. The presence of a fluorine atom can enhance the compound’s stability and reactivity, while the methoxy group can influence its solubility and interaction with biological targets.

Properties

IUPAC Name

N'-(4-fluoro-3-nitrophenyl)-N-[(3-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O5/c1-25-12-4-2-3-10(7-12)9-18-15(21)16(22)19-11-5-6-13(17)14(8-11)20(23)24/h2-8H,9H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHRXHCREFQACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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